molecular formula C17H16F3N3O2 B2992822 (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034633-59-3

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Numéro de catalogue B2992822
Numéro CAS: 2034633-59-3
Poids moléculaire: 351.329
Clé InChI: WUJMJSRYRCTLLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, and has a long half-life, allowing for once-daily dosing. (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has also been shown to penetrate the blood-brain barrier, making it a potential therapeutic agent for brain tumors and other central nervous system disorders.

Avantages Et Limitations Des Expériences En Laboratoire

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has several advantages as a research tool, including its high potency and selectivity for BTK, and its ability to inhibit both the active and inactive forms of BTK. However, (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone may have limitations in certain experimental settings, such as in vivo studies where the efficacy and toxicity of the compound may be influenced by factors such as metabolism, absorption, and distribution.

Orientations Futures

There are several potential future directions for the development of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone and other BTK inhibitors. These include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, the identification of biomarkers for patient selection and monitoring, and the combination of BTK inhibitors with other targeted therapies or immunotherapies. Further research is also needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.

Méthodes De Synthèse

The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine to form the intermediate 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with pyrimidine-4-ol to form the final product, (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone.

Applications De Recherche Scientifique

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to have anti-inflammatory effects in autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMJSRYRCTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.